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molecular formula C12H27NS B8690888 2-(Decylthio)ethanamine CAS No. 29873-30-1

2-(Decylthio)ethanamine

Cat. No. B8690888
M. Wt: 217.42 g/mol
InChI Key: OIWXLVBZDMAARO-UHFFFAOYSA-N
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Patent
US05155131

Procedure details

After the hydrolysis in the above step is complete, the reactor is cooled to about 100° C. and approximately 2.0 equivalents of sodium hydroxide (217 lbs of 50 weight percent solution), based upon the hydrochloric acid added in the production of 2-(decylthio)ethanamine hydrochloride, are introduced with stirring in approximately 30 minutes. The reaction mixture is allowed to settle until phase separation is complete (approximately 30 minutes) and the 2-(decylthio)ethanamine is decanted off. The 2-(decylthio)ethanamine can be passed over a drying agent such as sodium sulfate, or may be vacuum stripped to remove any dissolved and/or entrained water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl.[CH2:5]([S:15][CH2:16][CH2:17][NH2:18])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:5]([S:15][CH2:16][CH2:17][NH2:18])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCCCCCCC)SCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring in approximately 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the hydrolysis in the above step
ADDITION
Type
ADDITION
Details
are introduced
CUSTOM
Type
CUSTOM
Details
to settle until phase separation
CUSTOM
Type
CUSTOM
Details
(approximately 30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the 2-(decylthio)ethanamine is decanted off
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
any dissolved

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCC)SCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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